molecular formula C18H16ClFN2OS2 B2621077 (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide CAS No. 1173488-08-8

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2621077
CAS No.: 1173488-08-8
M. Wt: 394.91
InChI Key: NHVCRVHDFXBSCW-UZYVYHOESA-N
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Description

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a synthetic benzothiazole derivative intended for research use in biochemistry and pharmacology. This compound features a benzothiazole core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The structure incorporates a 4-fluorophenylthio moiety and a propyl group on the heterocyclic nitrogen, making it a valuable candidate for exploring structure-activity relationships in drug discovery. Benzothiazole analogs have demonstrated significant potential in scientific research, particularly as enzyme inhibitors . Literature indicates that similar acetamide-functionalized benzothiazoles can exhibit potent urease inhibitory activity, which is a relevant target for anti-ulcer and anti-infective agent development . Furthermore, thiazole conjugates are frequently investigated for their antimicrobial properties against drug-resistant pathogens and for their cytotoxic effects on various human cancer cell lines . The presence of the 4-fluorophenylthioether group is a notable structural feature often associated with enhanced bioactivity and metabolic stability in bioactive molecules . Researchers can utilize this compound as a building block in synthetic chemistry or as a lead molecule for in vitro biological evaluation. It is suitable for high-throughput screening assays, mechanism of action studies, and as a reference standard in analytical chemistry. Disclaimer: This product is labeled with the required GHS pictograms and hazard statements. It is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(6-chloro-3-propyl-1,3-benzothiazol-2-ylidene)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2OS2/c1-2-9-22-15-8-3-12(19)10-16(15)25-18(22)21-17(23)11-24-14-6-4-13(20)5-7-14/h3-8,10H,2,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVCRVHDFXBSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the chloro and propyl groups on the benzene ring can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Thioacetamide Formation: The final step involves the reaction of the intermediate with 4-fluorophenylthiol under suitable conditions to form the thioacetamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ylidene group, converting it to an alkane.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alkanes: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Thiazole derivatives are often studied for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The European patent application (EP3348550A1) discloses benzothiazole-acetamide derivatives with trifluoromethyl (CF₃) and methoxy (OCH₃) substituents. Key comparisons include:

Feature Target Compound Patent Compounds
Benzothiazole Substituents 6-chloro, 3-propyl 6-trifluoromethyl, 6-trifluoromethoxy
Acetamide Substituents 2-((4-fluorophenyl)thio) 2-(methoxyphenyl), 2-(3,4-dimethoxyphenyl), 2-(3,4,5-trimethoxyphenyl)
Electronic Effects Electron-withdrawing Cl and S-linked 4-fluorophenyl Electron-withdrawing CF₃; electron-donating OCH₃ groups
Lipophilicity Moderate (propyl chain enhances lipophilicity) High (CF₃ increases hydrophobicity; OCH₃ reduces it)

Key Findings :

  • The target’s chloro and fluorophenyl thio groups confer distinct electronic and steric profiles compared to the patent compounds’ trifluoromethyl and methoxy groups.
  • The propyl chain may improve membrane permeability relative to shorter alkyl or aryl substituents .

Triazole-Thione Derivatives ()

Compounds [7–9] from are 1,2,4-triazole-3-thiones with phenylsulfonyl and difluorophenyl groups.

Feature Target Compound Triazole-Thiones [7–9]
Core Structure Benzothiazole-imine 1,2,4-Triazole-thione
Tautomerism Fixed Z-configuration Equilibrium between thione (C=S) and thiol (S-H) forms
Spectral Data IR νC=S at ~1250 cm⁻¹; no S-H band IR νC=S at 1247–1255 cm⁻¹; absence of νS-H (~2500–2600 cm⁻¹) confirms thione form
Functional Groups Thioacetamide (S-linked 4-fluorophenyl) Phenylsulfonyl, difluorophenyl

Key Findings :

  • Both classes exhibit strong νC=S IR bands, suggesting shared reactivity at sulfur sites .

Quinoxaline-Pyrimidine Acetamides ()

Compound 4a from -((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide, shares a thioacetamide group but diverges in core structure:

Feature Target Compound Compound 4a
Core Structure Benzothiazole-imine Quinoxaline-pyrimidine hybrid
Thio Group 4-fluorophenyl-thio Pyrimidin-thio
Physical Properties Melting point not reported High mp (230–232°C), indicating crystalline stability
Synthesis Likely involves hydrazinecarbothioamide intermediates Uses thiouracil derivatives and triethylamine in acetonitrile

Key Findings :

  • The quinoxaline-pyrimidine core in 4a may enhance π-π stacking interactions compared to the target’s benzothiazole system.
  • The target’s fluorophenyl-thio group could offer better bioavailability than 4a’s hydrophilic pyrimidin-thio moiety .

Biological Activity

(Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, antimicrobial, and anti-inflammatory activities, as well as its structure-activity relationships (SAR).

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A benzo[d]thiazole moiety.
  • A thioacetamide functional group.
  • A fluorophenyl substituent.

This combination of functional groups is believed to enhance the compound's reactivity and biological profile.

Antitumor Activity

Research has shown that this compound exhibits promising antitumor activity . In vitro studies indicate that the compound can inhibit the growth of various cancer cell lines. The mechanism of action appears to involve interference with critical cellular processes essential for tumor growth and survival, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , particularly against Gram-positive bacteria. The presence of the thiazole ring is crucial for its antibacterial activity, as it enhances the compound's ability to interact with bacterial enzymes. Studies have indicated that modifications to the thiazole or acetamide moieties can significantly affect the antibacterial potency.

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial effects, this compound exhibits anti-inflammatory activity . It has been shown to reduce inflammation in various models, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

ModificationEffect on Activity
Substitution at the 4-position of the phenyl ringEnhances antitumor activity
Alterations in the thiazole ringSignificant impact on antimicrobial properties
Variations in acetamide linkerModulates anti-inflammatory effects

These insights suggest that careful modification of specific functional groups can lead to compounds with improved efficacy and selectivity.

Case Studies

  • Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, indicating strong potential as an anticancer agent.
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus showed that the compound exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Anti-inflammatory Assessment : In a model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (Z)-N-(6-chloro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)thio)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives under acidic conditions (e.g., HCl/EtOH, reflux) .
  • Step 2 : Thioacetamide coupling via nucleophilic substitution or thiol-ene reactions, requiring anhydrous solvents (e.g., DMF, dichloromethane) and catalysts like triethylamine .
  • Key Conditions : Temperature (60–80°C), pH control (neutral to mildly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and Z/E configuration (e.g., coupling constants in NOESY for stereochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
  • X-ray Crystallography : For absolute configuration determination, particularly if crystalline derivatives are accessible .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Anticancer Activity : Cell viability assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values in the µM range as a benchmark .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the thioacetamide moiety’s nucleophilic reactivity .

Advanced Research Questions

Q. How can structural modifications of the benzothiazole and thioacetamide moieties enhance bioactivity or reduce toxicity?

  • Methodological Answer :

  • SAR Strategies :
Modification SiteExample ChangeObserved Impact
Benzothiazole C6Cl → Br/CF₃Increased lipophilicity and target binding
Thioacetamide S-linkerReplace sulfur with sulfoneImproved metabolic stability
  • Rational Design : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin .

Q. How can computational modeling resolve contradictions in reported bioactivity data across similar analogs?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate binding modes under physiological conditions (e.g., solvation, pH 7.4) to explain variability in IC₅₀ values .
  • QSAR Models : Train models using datasets from PubChem or ChEMBL to identify critical descriptors (e.g., logP, polar surface area) linked to activity .

Q. What strategies mitigate stability issues during in vitro/in vivo studies, such as hydrolysis of the thioacetamide group?

  • Methodological Answer :

  • pH Optimization : Buffer formulations (e.g., phosphate buffer pH 7.0–7.4) to minimize thioester hydrolysis .
  • Prodrug Design : Mask the thioacetamide as a stable thioether or disulfide, activated enzymatically in target tissues .

Q. How does the compound’s reactivity under oxidative or photolytic conditions impact experimental reproducibility?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to H₂O₂ (oxidative) or UV light (photolytic) and monitor degradation via HPLC. Use LC-MS to identify byproducts (e.g., sulfoxides) .
  • Storage Recommendations : Lyophilized form at -20°C in amber vials to prevent light- or oxygen-induced decomposition .

Q. What comparative analyses with structural analogs are essential for prioritizing this compound in drug discovery?

  • Methodological Answer :

  • Activity Cliffs : Identify analogs with small structural changes but significant potency shifts (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) .
  • Selectivity Profiling : Screen against off-targets (e.g., CYP450 enzymes) to assess specificity .

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